4,5-Dibenzoylcyclohexene
Description
4,5-Dibenzoylcyclohexene is a cyclohexene derivative featuring two benzoyl (C₆H₅CO-) substituents at the 4 and 5 positions of the six-membered ring. This compound is characterized by its electron-withdrawing aromatic substituents, which influence its electronic and steric properties.
Properties
CAS No. |
5465-44-1 |
|---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(6-benzoylcyclohex-3-en-1-yl)-phenylmethanone |
InChI |
InChI=1S/C20H18O2/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)16-11-5-2-6-12-16/h1-12,17-18H,13-14H2 |
InChI Key |
VJAXJFWMMZTLLB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4,5-Dibenzoylcyclohexene with three structurally or functionally related compounds: 4,5-Dibromocyclohexene , 2-phenyl-4H-3,1-benzoxazin-4-one , and caffeic acid (3,4-dihydroxybenzeneacrylic acid) . Key differences in molecular structure, physicochemical properties, and applications are highlighted.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The benzoyl groups in this compound introduce significant steric hindrance and electron-withdrawing effects, which may slow electrophilic additions compared to the smaller, less bulky bromine atoms in 4,5-Dibromocyclohexene. Bromine’s electronegativity facilitates substitution or elimination reactions, whereas benzoyl groups favor stabilization of radical or conjugated intermediates . 2-Phenyl-4H-3,1-benzoxazin-4-one shares a benzoyl moiety but within a heterocyclic framework, enabling cyclocondensation reactions (e.g., with amines to form quinazolinones) .
Functional Diversity: Caffeic acid diverges significantly due to its phenolic and carboxylic acid groups, enabling antioxidant activity and metal chelation, unlike the non-polar aromatic systems of this compound or 4,5-Dibromocyclohexene .
Solubility and Applications :
- This compound’s bulky aromatic structure likely limits solubility in polar solvents, favoring use in hydrophobic matrices (e.g., polymers). In contrast, 4,5-Dibromocyclohexene’s smaller size and halogen substituents enhance reactivity in cross-coupling or ring-opening reactions .
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